molecular formula C28H28N4O5 B3006797 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251562-87-4

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B3006797
CAS No.: 1251562-87-4
M. Wt: 500.555
InChI Key: YQMNKAYHFJLFRG-UHFFFAOYSA-N
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Description

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through reductive cyclization using sodium dithionite as a reductive cyclizing agent, indicating its potential for complex chemical syntheses (Bhaskar et al., 2019).
  • It has been utilized in the synthesis of novel compounds, demonstrating its role in the creation of new chemical entities for various applications (Al-Hussain et al., 2020).

Pharmacological Studies

  • Derivatives of the compound have shown in vitro antimalarial activities against Plasmodium falciparum, suggesting its potential in antimalarial drug development (Septiana et al., 2021).
  • The compound has been involved in the construction of transition-metal coordination polymers, which have potential applications in material science (Xiong et al., 2013).

Antimicrobial Evaluation

  • Some derivatives have been synthesized and evaluated for their antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Khanage et al., 2020).

Miscellaneous Applications

  • The compound has been utilized in the synthesis of various novel chemical structures with potential applications in drug discovery and development (Hassan et al., 2014).

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-35-23-11-9-22(10-12-23)31-28(34)24-17-32(18-29-24)16-19-4-7-21(8-5-19)30-27(33)15-20-6-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMNKAYHFJLFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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